1-Bromo-3-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-Bromo-3-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound with the molecular formula C10H7BrF4OS. This compound is characterized by the presence of bromine, fluorine, and trifluoromethylthio groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one typically involves the reaction of 2-fluoro-6-(trifluoromethylthio)benzene with 3-bromopropan-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Scientific Research Applications
1-Bromo-3-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The presence of the trifluoromethylthio group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1,1,1-trifluoro-2-propanol: A brominated saturated alcohol with thiol-reactive properties.
2-Fluoro-6-(trifluoromethylthio)benzene: A precursor in the synthesis of the target compound.
Uniqueness
1-Bromo-3-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one is unique due to the combination of bromine, fluorine, and trifluoromethylthio groups in its structure. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H7BrF4OS |
---|---|
Molecular Weight |
331.13 g/mol |
IUPAC Name |
1-bromo-3-[2-fluoro-6-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7BrF4OS/c11-5-6(16)4-7-8(12)2-1-3-9(7)17-10(13,14)15/h1-3H,4-5H2 |
InChI Key |
ZVRUTDROUCROEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)CC(=O)CBr)F |
Origin of Product |
United States |
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